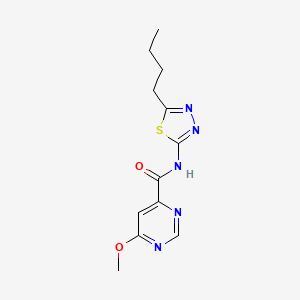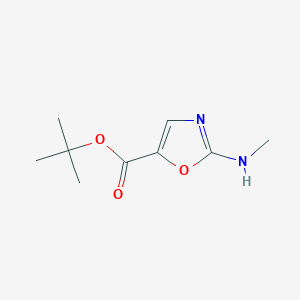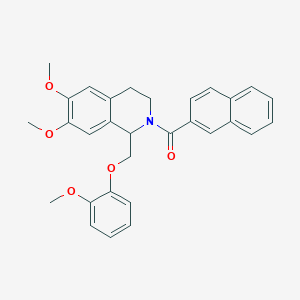
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known for its ability to modulate various biological processes, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Biological Activities and Pharmacological Significance
Recent medicinal chemistry investigations have identified new derivatives of phenothiazines, which include compounds with varied heterocycles such as pyrazole, thiazole, oxadiazole, thiadiazole, and tetrazole linked to the phenothiazine core. These compounds exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological activities. The structural modifications, including the addition of thiadiazole rings, enhance interactions with biological systems, contributing to their broad spectrum of activities. These interactions involve pharmacophoric substituents, multicyclic ring systems, and lipophilic characters, enabling penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer Research
The thiazolopyrimidine nucleus, a bioisosteric analog of purine, has been extensively studied for its anticancer properties. Derivatives of thiazolopyrimidine, which include the structural motif of thiadiazole, have shown significant activity against various cancer cell lines. This review highlights the structural features associated with potent anticancer effects, underscoring the importance of thiadiazole derivatives in developing new anticancer molecules (Islam & Fahmy, 2022).
Synthesis and Significance in Heterocyclic Chemistry
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been a subject of considerable interest. These compounds, derived from cyclization reactions of thiosemicarbazone, have been explored for their pharmaceutical significance against different fungal and bacterial strains, highlighting the versatile applications of thiadiazole derivatives in medicinal chemistry (Yusuf & Jain, 2014).
Environmental and Cleaner Production Applications
The occurrence and removal of sulfamethoxazole, a compound containing similar structural motifs to thiadiazoles, from aqueous solutions have been explored using cleaner techniques. This research provides insights into the environmental persistence and toxicity effects of similar compounds and the importance of developing sustainable technologies for their removal, underscoring the environmental relevance of thiadiazole derivatives (Prasannamedha & Kumar, 2020).
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-3-4-5-10-16-17-12(20-10)15-11(18)8-6-9(19-2)14-7-13-8/h6-7H,3-5H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGOPWJEBVQCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)



![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)




![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide](/img/structure/B2920745.png)